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Compound of Interest

Compound Name: Basic red 2

Cat. No.: B3428820 Get Quote

For researchers, scientists, and drug development professionals, the precise staining of cellular

components is paramount for accurate experimental outcomes. This guide provides a

comprehensive comparison of Basic Red 2 (also known as Safranin O), a versatile cationic

dye, with other common fluorescent stains for visualizing the nucleus and mitochondria. We

present a detailed analysis of their performance, supported by experimental data, to facilitate

the selection of the most appropriate staining strategy for your research needs.

Overview of Basic Red 2 (Safranin O)
Basic Red 2 is a synthetic phenazine dye widely used in histology and cytology. As a cationic

dye, it readily binds to negatively charged molecules within the cell. This property allows it to

stain various cellular components, most notably the nucleus and mitochondria. Its application

extends from being a classic counterstain in Gram staining to a fluorescent probe for assessing

mitochondrial membrane potential.[1][2][3]

Specificity for Cellular Components
Basic Red 2 exhibits a differential affinity for various cellular structures, primarily driven by

electrostatic interactions and the local biochemical environment.

Nucleus: Due to the high concentration of negatively charged nucleic acids (DNA and RNA),

Basic Red 2 strongly stains the cell nucleus, imparting a red color in bright-field microscopy.

[2] This makes it a useful tool for nuclear counterstaining.
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Mitochondria: The negative mitochondrial membrane potential (ΔΨm) in healthy, respiring

mitochondria attracts the positively charged Basic Red 2 molecules.[4][5][6] This

accumulation allows for the fluorescent detection of mitochondrial activity. A decrease in

fluorescence intensity can indicate a drop in mitochondrial membrane potential, a key

indicator of cellular health and apoptosis.

Cartilage and Mast Cell Granules: Basic Red 2 is also known to stain acidic proteoglycans

in the extracellular matrix of cartilage and granules of mast cells.[3]

Comparison with Alternative Stains
To provide a clear performance benchmark, we compare Basic Red 2 with two widely used

and highly specific fluorescent probes: Hoechst 33342 for nuclear staining and MitoTracker

Red CMXRos for mitochondrial staining.

Quantitative Data Summary
The following table summarizes the key characteristics and performance metrics of Basic Red
2 compared to Hoechst 33342 and MitoTracker Red CMXRos.
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Feature
Basic Red 2
(Safranin O)

Hoechst 33342
MitoTracker Red
CMXRos

Primary Target
Nucleus, Mitochondria

(potential-dependent)
Nucleus (DNA)

Mitochondria

(potential-dependent)

Staining Mechanism

Electrostatic

interaction with

negatively charged

molecules

Binds to the minor

groove of A-T rich

regions of DNA[7]

Accumulates in

mitochondria due to

membrane potential

and covalently binds

to thiol groups[8]

Excitation Max. ~495-530 nm[9] ~350 nm[10] ~579 nm

Emission Max. ~580-586 nm[5] ~461 nm[10] ~599 nm

Live/Fixed Cells Live and fixed cells
Live and fixed

cells[11]

Primarily for live cells,

retained after

fixation[8]

Photostability Moderate
Moderate, can be

phototoxic[12]
High[13]

Cytotoxicity
Can be cytotoxic at

higher concentrations

Low at optimal

concentrations[7]

Low at optimal

concentrations

Signal Dependence

Mitochondrial staining

is dependent on

membrane potential[4]

Independent of

cellular activity

Dependent on

mitochondrial

membrane potential[8]

Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for

staining cultured mammalian cells.

Protocol 1: Staining for Mitochondrial Membrane
Potential with Basic Red 2
This protocol is adapted for fluorescence microscopy to assess mitochondrial membrane

potential in live cells.
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Prepare Staining Solution: Prepare a 1 to 10 µM working solution of Basic Red 2 in a serum-

free culture medium or a suitable buffer (e.g., PBS). The optimal concentration should be

determined empirically for each cell type.

Cell Preparation: Grow cells on glass coverslips or imaging-compatible plates to the desired

confluency.

Staining: Remove the culture medium and wash the cells once with a warm, serum-free

medium. Add the Basic Red 2 staining solution to the cells.

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

Washing: Gently wash the cells two to three times with a warm, serum-free medium to

remove the excess dye.

Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter

sets (e.g., excitation around 495 nm and emission around 586 nm).[5]

Protocol 2: Co-staining of Nuclei and Mitochondria with
Hoechst 33342 and MitoTracker Red CMXRos
This protocol allows for the simultaneous visualization of nuclei and mitochondria in live cells.

Prepare MitoTracker Staining Solution: Prepare a 50-500 nM working solution of MitoTracker

Red CMXRos in a serum-free culture medium.

Mitochondrial Staining: Remove the culture medium, wash cells once, and incubate with the

MitoTracker solution for 15-30 minutes at 37°C.

Wash: Wash the cells twice with a fresh medium.

Prepare Hoechst Staining Solution: Prepare a 1 µg/mL working solution of Hoechst 33342 in

a culture medium.[11]

Nuclear Staining: Add the Hoechst 33342 solution to the cells and incubate for 5-15 minutes

at 37°C.
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Final Wash: Wash the cells once with a fresh medium.

Imaging: Image the cells using appropriate filter sets for Hoechst 33342 (e.g., excitation

~350 nm, emission ~461 nm) and MitoTracker Red CMXRos (e.g., excitation ~579 nm,

emission ~599 nm).

Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the

DOT language.
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A generalized workflow for fluorescent staining of live cells.
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Differential localization of Basic Red 2 and other common stains.
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Conclusion
Basic Red 2 is a valuable and cost-effective dye for the simultaneous visualization of the

nucleus and the assessment of mitochondrial membrane potential. Its broad excitation and

emission spectra may present challenges in multicolor imaging experiments, where spectral

overlap with other fluorophores needs to be carefully considered.

For highly specific and quantitative analysis of nuclear morphology, Hoechst 33342 remains a

superior choice due to its specific DNA binding and well-defined spectral properties.[7]

Similarly, for dedicated mitochondrial imaging, especially in the context of co-localization

studies, MitoTracker dyes offer higher specificity and photostability.[13]

The selection of the appropriate stain ultimately depends on the specific requirements of the

experiment. For researchers conducting initial screenings or requiring a general overview of

both nuclear and mitochondrial status, Basic Red 2 provides a convenient and informative

option. However, for detailed and quantitative studies requiring high specificity and minimal

spectral overlap, the use of dedicated nuclear and mitochondrial probes is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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